molecular formula C22H19ClN2O3 B11988221 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide CAS No. 300672-11-1

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide

Cat. No.: B11988221
CAS No.: 300672-11-1
M. Wt: 394.8 g/mol
InChI Key: IUEAZCHTHYOGAG-ZVHZXABRSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a chlorobenzohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Benzyloxy)phenyl)glycinamide
  • N-(4-(Benzyloxy)benzyl)imidazoles
  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-chlorobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

300672-11-1

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-21-13-17(7-12-20(21)28-15-16-5-3-2-4-6-16)14-24-25-22(26)18-8-10-19(23)11-9-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

IUEAZCHTHYOGAG-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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